molecular formula C15H21NO3 B1291766 Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate CAS No. 213672-66-3

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Cat. No. B1291766
M. Wt: 263.33 g/mol
InChI Key: YGKOCIWFRPQJLH-ZIAGYGMSSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives has been a subject of interest due to their potential as intermediates in pharmaceutical applications. One study describes the synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using an iodolactamization as a key step, which is part of a series of potent CCR2 antagonists . Another approach involves microbial dihydroxylation of benzoic acid, followed by oxidative and rearrangement reactions to produce highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives . These methods highlight the versatility and efficiency of producing such compounds with high enantiomeric excess.

Molecular Structure Analysis

The molecular structure of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate and its derivatives is characterized by the presence of a cyclohexyl ring with a hydroxymethyl group and a carbamate moiety. The stereochemistry of these compounds is crucial for their biological activity. For instance, the absolute stereochemistry of metabolites obtained from the enzymatic dihydroxylation of benzoate esters was determined by comparison with a well-established standard . Additionally, co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been characterized by X-ray single-crystal analysis, highlighting the importance of molecular structure in the formation of co-crystals with potential pharmaceutical applications .

Chemical Reactions Analysis

The chemical reactivity of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives is influenced by the functional groups present on the cyclohexyl ring. For example, the cis-cyclohexadienediols obtained from enzymatic dihydroxylation can undergo dimerization through Diels-Alder cycloaddition or be converted into various derivatives, including amino cyclitols and pseudo-sugars . The hydroxy group-containing liquid crystals synthesized from related diols demonstrate the potential for creating materials with unique properties, such as a broad mesophase range and probable hexagonal columnar structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives are influenced by their molecular structure. The presence of hydroxyl groups can lead to the formation of hydrogen-bonded networks in the crystal lattice, as observed in the co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol . The solubility of these compounds can be enhanced through co-crystallization strategies. Additionally, the synthesis of chiral cis-cyclopropanes, which are analogues of alkyl chains, demonstrates the impact of molecular rigidity on the properties of these compounds .

Scientific Research Applications

Enantioselective Synthesis

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is an intermediate for potent CCR2 antagonists. Its enantioselective synthesis involves a key step of iodolactamization, which leads to the highly functionalized intermediate, demonstrating the compound's significance in the synthesis of biologically active molecules (C. Campbell et al., 2009).

Asymmetric Synthesis via Phase Transfer Catalysis

This compound's derivative, benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, has been used as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds. This highlights its utility in asymmetric synthesis, offering a pathway to produce chiral molecules with high enantiomeric excess (K. Saigo, H. Koda, H. Nohira, 1979).

Stereochemical Control in Epoxidation

The stereochemical control during the epoxidation of cis-1-[N-Cbz]-2-[hydroxymethyl]-cyclohex-4-enes, related to benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, depends on hydroxyl functionalization, which influences ring conformation and thus the outcome of the epoxidation reaction (D. Rotella, 1989).

Biotransformation of Substituted Benzoates

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is structurally related to compounds involved in the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas, showcasing its relevance in biocatalytic processes and environmental biodegradation (M. Wubbolts, K. Timmis, 1990).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKOCIWFRPQJLH-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641006
Record name Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

CAS RN

213672-66-3
Record name Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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